molecular formula C19H19Cl2N3O B14171468 4-(3,4-Dichlorophenyl)-1-[(2H-indazol-3-yl)methyl]piperidin-4-ol CAS No. 925218-09-3

4-(3,4-Dichlorophenyl)-1-[(2H-indazol-3-yl)methyl]piperidin-4-ol

Cat. No.: B14171468
CAS No.: 925218-09-3
M. Wt: 376.3 g/mol
InChI Key: XGVOVCYYDQWLJC-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenyl)-1-[(2H-indazol-3-yl)methyl]piperidin-4-ol is a complex organic compound that features a piperidine ring substituted with a 3,4-dichlorophenyl group and a 2H-indazol-3-ylmethyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dichlorophenyl)-1-[(2H-indazol-3-yl)methyl]piperidin-4-ol typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Optimization of reaction conditions, including the use of green chemistry principles, is crucial to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dichlorophenyl)-1-[(2H-indazol-3-yl)methyl]piperidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium on carbon, platinum oxide

    Solvents: Methanol, ethanol, dichloromethane

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(3,4-Dichlorophenyl)-1-[(2H-indazol-3-yl)methyl]piperidin-4-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(3,4-Dichlorophenyl)-1-[(2H-indazol-3-yl)methyl]piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit the activity of certain enzymes, thereby affecting metabolic processes or signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-Dichlorophenyl)-1-[(2H-indazol-3-yl)methyl]piperidin-4-ol is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the 3,4-dichlorophenyl group and the 2H-indazol-3-ylmethyl group allows for a wide range of interactions with molecular targets, making it a versatile compound for various applications .

Properties

CAS No.

925218-09-3

Molecular Formula

C19H19Cl2N3O

Molecular Weight

376.3 g/mol

IUPAC Name

4-(3,4-dichlorophenyl)-1-(2H-indazol-3-ylmethyl)piperidin-4-ol

InChI

InChI=1S/C19H19Cl2N3O/c20-15-6-5-13(11-16(15)21)19(25)7-9-24(10-8-19)12-18-14-3-1-2-4-17(14)22-23-18/h1-6,11,25H,7-10,12H2,(H,22,23)

InChI Key

XGVOVCYYDQWLJC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC(=C(C=C2)Cl)Cl)O)CC3=C4C=CC=CC4=NN3

Origin of Product

United States

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